molecular formula C10H12ClNO3 B1342594 4-Chloro-N,2-dimethoxy-N-methylbenzamide CAS No. 205320-02-1

4-Chloro-N,2-dimethoxy-N-methylbenzamide

Cat. No.: B1342594
CAS No.: 205320-02-1
M. Wt: 229.66 g/mol
InChI Key: FBQWJRHUICABKO-UHFFFAOYSA-N
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Description

4-Chloro-N,2-dimethoxy-N-methylbenzamide (CAS: 205320-02-1) is a substituted benzamide derivative characterized by a chloro group at the para position, two methoxy groups at the ortho and N-methyl positions, and a methyl group attached to the nitrogen atom. This compound belongs to the benzamide class, which is widely explored in pharmaceutical and materials science due to its structural versatility and tunable electronic properties. Benzamides are frequently employed as intermediates in organic synthesis, catalysts in cross-coupling reactions, and bioactive agents in drug discovery .

The presence of electron-withdrawing (chloro) and electron-donating (methoxy) groups on the aromatic ring may influence its reactivity, solubility, and fluorescence properties, as observed in structurally related benzamides .

Properties

IUPAC Name

4-chloro-N,2-dimethoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-12(15-3)10(13)8-5-4-7(11)6-9(8)14-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQWJRHUICABKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)Cl)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80596597
Record name 4-Chloro-N,2-dimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205320-02-1
Record name 4-Chloro-N,2-dimethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80596597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N,2-dimethoxy-N-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-Chloro-N,2-dimethoxy-N-methylbenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Chloro-N,2-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Impact on Reactivity

4-Chloro-N,2-dimethoxy-N-methylbenzamide can be compared to the following analogues:

Compound Substituents Key Reactivity Data Source
4-Chloro-N,N-diethylbenzamide N,N-diethyl, 4-Cl TON = 57 (Ni-catalyzed amidation)
4-Chloro-N,N-dibutylbenzamide N,N-dibutyl, 4-Cl TON = 44
4-Chloro-N-ethyl-N-methylbenzamide N-ethyl-N-methyl, 4-Cl TON = 106
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-OCH₃, 4-CH₃, 4-Cl Fluorescence intensity at pH 5, λex 340 nm
  • Steric Effects: Bulkier alkyl substituents on the nitrogen (e.g., diethyl, dibutyl) reduce turnover numbers (TONs) in catalytic amidation due to steric hindrance. In contrast, the N-methyl and methoxy groups in this compound may offer moderate steric bulk but enhanced electronic modulation .
  • This combination may stabilize intermediates in coupling reactions or enhance fluorescence properties, as seen in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide .

Crystallographic Comparisons

  • 2-Chloro-N-(4-methoxyphenyl)benzamide exhibits a dihedral angle of 79.2° between its aromatic rings, with methoxy groups influencing planarity and crystal packing . Similar conformational effects may occur in this compound, affecting its crystallinity and solubility.

Physicochemical Properties

Melting Points and Solubility

  • 4-Chloro-2-(6-chlorobenzo[1,3]dioxol-5-ylmethylthio)-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives (e.g., Compound 11) exhibit melting points of 177–180°C, attributed to hydrogen bonding and π-π stacking . The methoxy and chloro groups in this compound may similarly enhance intermolecular interactions, leading to higher melting points compared to alkyl-substituted analogues.
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide demonstrates optimal fluorescence at pH 5 and 25°C, with a limit of detection (LOD) of 0.269 mg/L . The additional methoxy group in this compound could further red-shift emission wavelengths or alter quantum yields.

Biological Activity

4-Chloro-N,2-dimethoxy-N-methylbenzamide is a chemical compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN2O3. The presence of the chloro and methoxy groups on the benzene ring significantly influences its biological properties.

Biological Activity Overview

The compound has been evaluated for various biological activities, including:

  • Antitumor Activity : Studies have indicated that benzamide derivatives, including this compound, exhibit moderate to high potency against specific cancer cell lines. For instance, related compounds have shown efficacy in inhibiting RET kinase activity, which is crucial in certain cancers .
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways through interactions with specific enzymes and receptors, potentially serving as an anti-inflammatory agent.
  • Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties, although detailed evaluations are still required.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical signaling pathways, such as NF-κB and ISRE pathways. This inhibition can lead to reduced cell proliferation in cancer models .
  • Receptor Interaction : It may interact with various receptors, influencing cellular responses and modulating immune functions .

Structure-Activity Relationship (SAR)

SAR studies have highlighted the importance of specific substituents on the benzamide structure:

CompoundSubstituentsBiological Activity
14-Chloro-2,5-dimethoxyActive in prolonging NF-κB signaling
24-Bromo instead of 4-ChloroInactive
3Removal of methoxy groupsLoss of activity

These studies indicate that both the chloro and methoxy groups are critical for maintaining biological activity .

Case Studies

Several case studies have demonstrated the efficacy of related compounds:

  • Cancer Therapy : A study evaluated a series of benzamide derivatives for their ability to inhibit RET kinase. Compounds with similar structures to this compound showed significant inhibition in vitro and in vivo models .
  • Inflammatory Response Modulation : Research involving immune cell activation revealed that compounds similar to this benzamide can enhance or prolong immune responses when used as adjuvants in vaccination protocols .

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